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molecular formula C12H17BrN2O3 B8196272 tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate

Cat. No. B8196272
M. Wt: 317.18 g/mol
InChI Key: HTXNKGWJAVCABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249161B2

Procedure details

To a suspension of 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropanecarboxylic acid (1.60 g, 6.50 mmol) and powdered 4 Å molecular sieves (pre-dried-0.767 g, 48% wt) in toluene (15 mL) was sequentially added N,N-diisopropylethylamine (1.50 mL, 8.59 mmol), diphenyl phosphorazidate (1.576 mL, 7.05 mmol), and tert-butanol (16.80 mL, 176 mmol). The reaction vessel was fitted with a reflux condenser and the mixture was heated to 100° C. for 1 h. After 1 h, the reaction mixture was cooled to room temperature and filtered over a plug of Celite. The filter cake was washed with EtOAc (3×), and the filtrate was concentrated to give a brown oil. The oil was purified on Biotage system (5% EtOAc:95% Hexanes to 20% EtOAc:80% Hexanes). The product tert-butyl 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropylcarbamate (1.55 g, 4.89 mmol, 75% yield) was isolated as white crystals after concentration. LC/MS m/z 317 [M+H]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
diphenyl phosphorazidate
Quantity
1.576 mL
Type
reactant
Reaction Step Three
Quantity
16.8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:13])=[N:4][O:5][C:6]=1[C:7]1(C(O)=O)[CH2:9][CH2:8]1.C([N:17]([CH2:21]C)C(C)C)(C)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:24]C1C=CC=CC=1.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>>[Br:1][C:2]1[C:3]([CH3:13])=[N:4][O:5][C:6]=1[C:7]1([NH:17][C:21](=[O:24])[O:46][C:42]([CH3:45])([CH3:44])[CH3:43])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C(=NOC1C1(CC1)C(=O)O)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
diphenyl phosphorazidate
Quantity
1.576 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Step Four
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
4 Å molecular sieves (pre-dried-0.767 g, 48% wt) in toluene (15 mL)
CUSTOM
Type
CUSTOM
Details
The reaction vessel was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over a plug of Celite
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (3×)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified on Biotage system (5% EtOAc:95% Hexanes to 20% EtOAc:80% Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NOC1C1(CC1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.89 mmol
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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